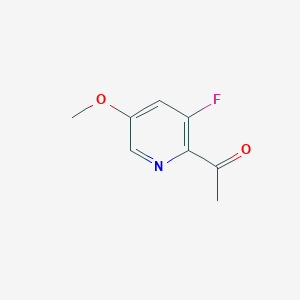
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and methoxy groups on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-5-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to its overall pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine: This compound has a similar structure but with an amine group instead of a ketone group, which may result in different biological activities and chemical reactivity.
1-(5-Methoxypyridin-2-yl)ethan-1-one: Lacks the fluorine atom, which may affect its binding affinity and overall biological activity.
1-(3-Bromo-5-fluoropyridin-2-yl)ethanone:
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-(3-fluoro-5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)8-7(9)3-6(12-2)4-10-8/h3-4H,1-2H3 |
InChI Key |
FOZQKXGUFNGJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















